molecular formula C17H11NO3 B4985260 N-dibenzofuran-3-ylfuran-2-carboxamide

N-dibenzofuran-3-ylfuran-2-carboxamide

Cat. No.: B4985260
M. Wt: 277.27 g/mol
InChI Key: DXLGMZOLPSVTKG-UHFFFAOYSA-N
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Description

N-dibenzofuran-3-ylfuran-2-carboxamide is a heterocyclic compound that features both furan and dibenzofuran moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-dibenzofuran-3-ylfuran-2-carboxamide typically involves the formation of the furan and dibenzofuran rings followed by their coupling. One common method is the cyclization of diarylether derivatives to form the dibenzofuran nucleus . The furan ring can be constructed through various methods, including free radical cyclization and proton quantum tunneling, which offer high yields and fewer side reactions .

Industrial Production Methods: Industrial production of such compounds often involves optimizing these synthetic routes for scalability and cost-effectiveness. This includes using robust catalysts and reaction conditions that can be easily controlled and monitored .

Chemical Reactions Analysis

Types of Reactions: N-dibenzofuran-3-ylfuran-2-carboxamide can undergo several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can yield alcohols or alkanes .

Scientific Research Applications

N-dibenzofuran-3-ylfuran-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-dibenzofuran-3-ylfuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact mechanism can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Uniqueness: N-dibenzofuran-3-ylfuran-2-carboxamide is unique due to its combined furan and dibenzofuran structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-dibenzofuran-3-ylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO3/c19-17(15-6-3-9-20-15)18-11-7-8-13-12-4-1-2-5-14(12)21-16(13)10-11/h1-10H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXLGMZOLPSVTKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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